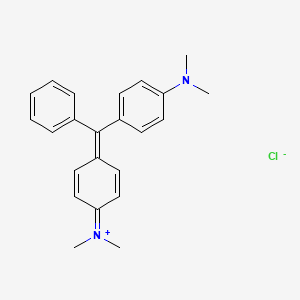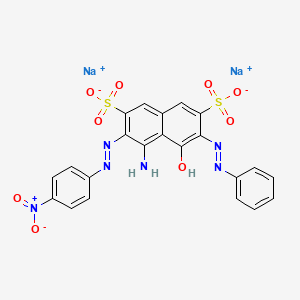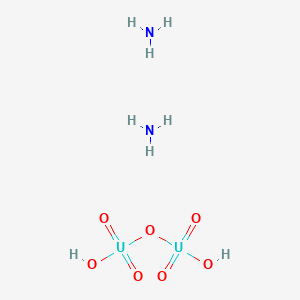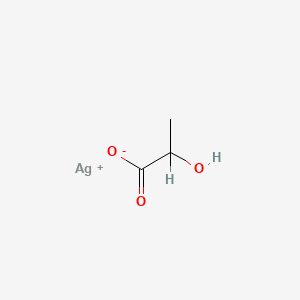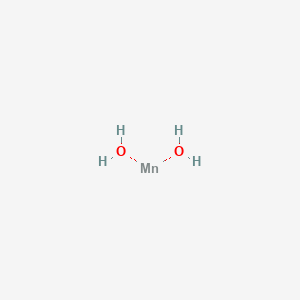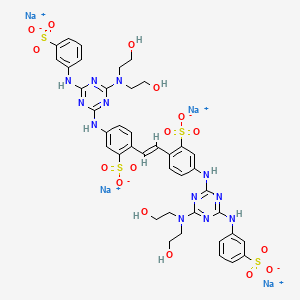![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-Hexylphenyl)isoquinolin]iridium(III) CAS No. 1240249-29-9](/img/no-structure.png)
Tris[(4-n-Hexylphenyl)isoquinolin]iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly known as Ir(ppy)3, is a luminescent organometallic compound that has been widely used in a variety of scientific research applications. This compound has a wide range of properties, including high photoluminescence quantum yield, high thermal stability, and excellent optical properties. Due to its unique properties, Ir(ppy)3 has been used in a variety of research fields, such as organic synthesis, photochemical reactions, and photophysical processes.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Tris[(4-n-Hexylphenyl)isoquinolin]iridium(III) wurde zur Herstellung hoch effizienter, lösungsmittelverarbeitbarer roter organischer Leuchtdioden verwendet {svg_1}. Die langen Alkylseitenketten dieser Verbindung ermöglichen eine gleichmäßige Dispersion in der Polymermatrix, was für die hohe Effizienz dieser Bauelemente entscheidend ist {svg_2}. Das Bauelement mit CsF/Al-Kathode erreichte eine Stromeffizienz von 17 cd/A, eine Leistungseffizienz von 10 lm/W und eine externe Quanteneffizienz von 8,8 % {svg_3}.
Lösungsmittelverarbeitete rote phosphoreszierende organische Leuchtdioden
Diese Verbindung wurde bei der Herstellung lösungsmittelverarbeitbarer roter phosphoreszierender organischer Leuchtdioden eingesetzt {svg_4}. Die langen Alkylseitenketten, die an den Liganden gebunden sind, erhöhen die Löslichkeit der Verbindung, was sie für die Lösungsmittelverarbeitung geeignet macht {svg_5}.
Cyclometallierte Iridium(III)-Komplexverbindungen
Tris[(4-n-Hexylphenyl)isoquinolin]iridium(III) ist eine Art cyclometallierter Iridium(III)-Komplexverbindung {svg_6}. Diese Verbindungen sind von großem Interesse im Bereich der Photolumineszenz und Elektrolumineszenz {svg_7}.
Safety and Hazards
Wirkmechanismus
Target of Action
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .
Mode of Action
HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .
Pharmacokinetics
It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .
Result of Action
The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .
Action Environment
The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be achieved through a multi-step process involving the preparation of intermediate compounds and their subsequent reaction with iridium (III) chloride. The key steps in the synthesis pathway include the preparation of 4-n-hexylphenylboronic acid, 4-n-hexylphenylisoquinoline, and the final reaction with iridium (III) chloride.", "Starting Materials": [ "4-bromoanisole", "n-hexylmagnesium bromide", "boron tribromide", "isoquinoline", "4-n-hexylphenylboronic acid", "iridium (III) chloride" ], "Reaction": [ "Step 1: Preparation of 4-n-hexylphenylboronic acid by reacting 4-bromoanisole with n-hexylmagnesium bromide followed by treatment with boron tribromide.", "Step 2: Preparation of 4-n-hexylphenylisoquinoline by reacting 4-n-hexylphenylboronic acid with isoquinoline in the presence of a palladium catalyst.", "Step 3: Reaction of 4-n-hexylphenylisoquinoline with iridium (III) chloride to form Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)." ] } | |
CAS-Nummer |
1240249-29-9 |
Molekularformel |
C63H69IrN3+3 |
Molekulargewicht |
1060 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



